molecular formula C37H57N11O11S B009996 delta-MSH CAS No. 100930-04-9

delta-MSH

Cat. No.: B009996
CAS No.: 100930-04-9
M. Wt: 864 g/mol
InChI Key: PPFOUIQFGQPNES-UHFFFAOYSA-N
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Description

Delta-melanocyte stimulating hormone is a peptide hormone that belongs to the melanocortin family. It is derived from the pro-opiomelanocortin precursor and is known for its role in stimulating melanocortin receptors, which are involved in various physiological processes such as pigmentation, energy homeostasis, and immune response.

Preparation Methods

Synthetic Routes and Reaction Conditions

Delta-melanocyte stimulating hormone can be synthesized using solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain. The synthesis typically involves the following steps:

    Resin Preparation: The synthesis begins with the attachment of the first amino acid to a solid resin.

    Coupling: Subsequent amino acids are added one by one through coupling reactions, usually mediated by reagents such as dicyclohexylcarbodiimide and hydroxybenzotriazole.

    Deprotection: After each coupling step, the protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid.

    Purification: The crude peptide is purified using high-performance liquid chromatography to obtain the final product.

Industrial Production Methods

In an industrial setting, the production of delta-melanocyte stimulating hormone may involve large-scale solid-phase peptide synthesis with automated peptide synthesizers. The process is optimized for high yield and purity, and the final product is subjected to rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Delta-melanocyte stimulating hormone undergoes various chemical reactions, including:

    Oxidation: The peptide can be oxidized at specific amino acid residues, such as methionine, leading to the formation of sulfoxides.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol.

    Substitution: Amino acid residues within the peptide can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.

    Reduction: Dithiothreitol or beta-mercaptoethanol are commonly used reducing agents.

    Substitution: Site-directed mutagenesis is performed using specific primers and DNA polymerase in a polymerase chain reaction.

Major Products Formed

    Oxidation: Oxidized forms of the peptide with sulfoxide or sulfone groups.

    Reduction: Reduced forms of the peptide with free thiol groups.

    Substitution: Mutant peptides with altered amino acid sequences.

Scientific Research Applications

Delta-melanocyte stimulating hormone has a wide range of scientific research applications:

    Chemistry: It is used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: The hormone is studied for its role in regulating pigmentation, energy homeostasis, and immune response.

    Medicine: Delta-melanocyte stimulating hormone is investigated for its potential therapeutic applications in conditions such as obesity, inflammation, and skin disorders.

    Industry: The peptide is used in the development of cosmetic products aimed at enhancing skin pigmentation and reducing inflammation.

Mechanism of Action

Delta-melanocyte stimulating hormone exerts its effects by binding to melanocortin receptors, which are G protein-coupled receptors. Upon binding, the hormone activates the adenylyl cyclase enzyme, leading to an increase in cyclic adenosine monophosphate levels. This activation triggers various downstream signaling pathways, including the protein kinase A pathway, which regulates gene expression and cellular responses. The hormone’s effects on pigmentation are mediated through the activation of melanocortin 1 receptor, which stimulates melanin production in melanocytes.

Comparison with Similar Compounds

Similar Compounds

    Alpha-melanocyte stimulating hormone: Another member of the melanocortin family, known for its role in pigmentation and anti-inflammatory effects.

    Beta-melanocyte stimulating hormone: Similar to alpha-melanocyte stimulating hormone, with additional roles in energy homeostasis.

    Gamma-melanocyte stimulating hormone: Involved in regulating blood pressure and energy balance.

Uniqueness

Delta-melanocyte stimulating hormone is unique in its specific binding affinity for certain melanocortin receptors and its distinct physiological effects. Unlike alpha-melanocyte stimulating hormone, which primarily affects pigmentation, delta-melanocyte stimulating hormone has broader roles in energy homeostasis and immune response. Its unique sequence and structure also make it a valuable tool for studying peptide-receptor interactions and developing targeted therapies.

Properties

IUPAC Name

4-[[2-[(2-amino-3-hydroxypropanoyl)amino]-4-methylsulfanylbutanoyl]amino]-5-[[1-[[1-[[2-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H57N11O11S/c1-19(2)30(48-34(56)25(10-11-29(51)52)46-33(55)26(12-14-60-3)45-31(53)22(38)18-49)35(57)47-24(9-6-13-41-37(39)40)32(54)43-17-28(50)44-27(36(58)59)15-20-16-42-23-8-5-4-7-21(20)23/h4-5,7-8,16,19,22,24-27,30,42,49H,6,9-15,17-18,38H2,1-3H3,(H,43,54)(H,44,50)(H,45,53)(H,46,55)(H,47,57)(H,48,56)(H,51,52)(H,58,59)(H4,39,40,41)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPFOUIQFGQPNES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H57N11O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60564390
Record name Serylmethionyl-alpha-glutamylvalyl-N~5~-(diaminomethylidene)ornithylglycyltryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

864.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100930-04-9
Record name Serylmethionyl-alpha-glutamylvalyl-N~5~-(diaminomethylidene)ornithylglycyltryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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